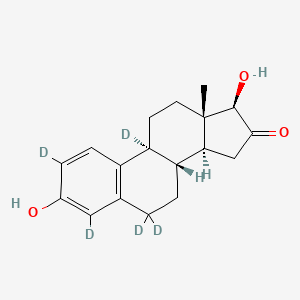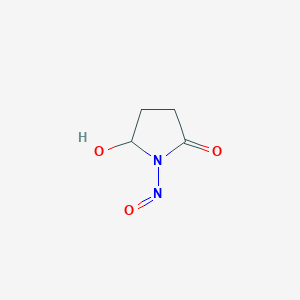![molecular formula C14H8I4O5 B13863630 2-Hydroxy-2[4-(hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetic Acid](/img/structure/B13863630.png)
2-Hydroxy-2[4-(hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-Hydroxy-2[4-(hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetic acid involves several steps. One common method includes the reaction of 3,5-diiodosalicylic acid with appropriate reagents to introduce the hydroxy and phenoxy groups. The reaction conditions typically involve the use of solvents such as dichloromethane (DCM) or acetonitrile, and catalysts like glacial acetic acid . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-Hydroxy-2[4-(hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetic acid undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-2[4-(hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetic acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Hydroxy-2[4-(hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as endothelin-1 receptor and aldo-keto reductase family 1 member C1 . These interactions lead to the modulation of various biological processes, including inflammation and oxidative stress.
Vergleich Mit ähnlichen Verbindungen
2-Hydroxy-2[4-(hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetic acid can be compared with other similar compounds, such as:
2-Hydroxy-3,5-diiodobenzoic acid: This compound shares a similar structure but lacks the phenoxy group, resulting in different chemical properties and applications.
3,5-Diiodosalicylic acid: Another related compound, which also contains iodine atoms but differs in the position of the hydroxy and carboxylic acid groups.
Eigenschaften
Molekularformel |
C14H8I4O5 |
|---|---|
Molekulargewicht |
763.83 g/mol |
IUPAC-Name |
2-hydroxy-2-[4-(2-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetic acid |
InChI |
InChI=1S/C14H8I4O5/c15-6-3-7(16)12(20)10(4-6)23-13-8(17)1-5(2-9(13)18)11(19)14(21)22/h1-4,11,19-20H,(H,21,22) |
InChI-Schlüssel |
RUMKIRGFRQYSCT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1I)OC2=C(C(=CC(=C2)I)I)O)I)C(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


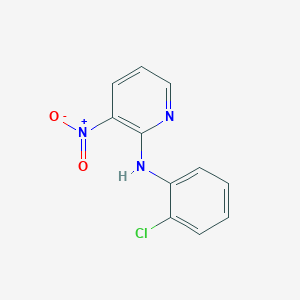
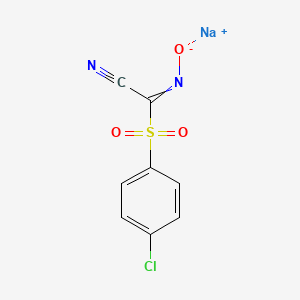
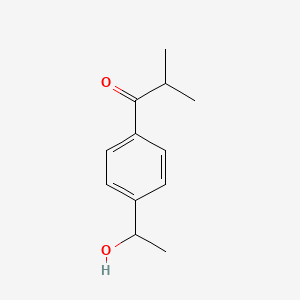
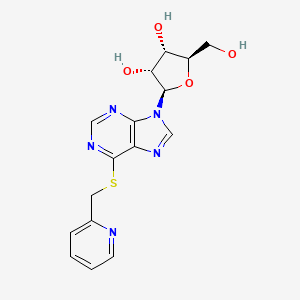
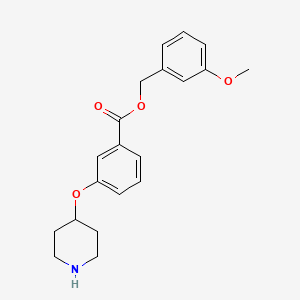

![4-Amino-3,5-dichloro-N-[2-(diethylamino)ethyl]-o-anisamide](/img/structure/B13863597.png)
![(3S,13S)-3-hydroxy-13-methyl-2,3,4,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B13863603.png)
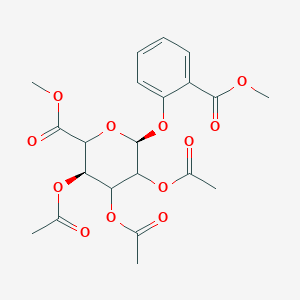

![(2S,3S,4S,5R,6R)-6-[(2S,3S,4R,5R,6R)-2-[4-chloro-3-[[4-(1,1,2,2,2-pentadeuterioethoxy)phenyl]methyl]phenyl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13863620.png)

